molecular formula C28H30O9 B1198736 Territrem A CAS No. 70407-19-1

Territrem A

Cat. No. B1198736
CAS RN: 70407-19-1
M. Wt: 510.5 g/mol
InChI Key: LCJHAHVVYAVVPA-UHFFFAOYSA-N
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Description

Territrem A is a tremorgenic mycotoxin isolated from Aspergillus terreus. It, along with territrem B, was initially designated as compounds C1 and C2, respectively. These compounds have been partially characterized through various spectroscopic methods, revealing their complex molecular structures and indicating their chemical similarity. The isolation and characterization of territrem A have led to the elucidation of its molecular formula as C28H30O9, highlighting its significance in scientific research focused on mycotoxins and their biological activities (Ling, Yang, & Peng, 1979).

Synthesis Analysis

The synthesis of territrem A involves complex chemical reactions starting from precursor compounds. Analogous compounds, such as 4β-methoxymethyl-4β-demethyl territrem B, have been synthesized through reactions involving treatment with dimethyl sulfate in methanolic NaOH, showcasing the intricate steps required to modify the territrem structure for scientific studies. The structural elucidation of these compounds is accomplished using ultraviolet, NMR, and mass spectra, providing insights into the synthetic pathways and chemical modifications of territrem compounds (Peng & Cheng, 2004).

Molecular Structure Analysis

Territrem A's molecular structure has been extensively studied through spectroscopic methods. High-resolution mass spectral data have suggested its molecular formula, and the spectroscopic evidence indicates a close chemical structure similarity with territrem B. These studies have been crucial in understanding the molecular basis of territrem A's biological activities and its interaction with biological targets (Ling, Yang, & Peng, 1979).

Chemical Reactions and Properties

Territrem A undergoes specific chemical reactions that are pivotal for its isolation and purification from natural sources. Techniques such as cleavage by alkaline hydrogen peroxide have been utilized to isolate and characterize the aromatic moiety of territrem compounds, demonstrating the chemical reactivity and structural integrity of these molecules. These reactions also offer insights into the structural differences and similarities among various territrem compounds (Ling et al., 1987).

Physical Properties Analysis

Territrem A's physical properties, such as its molecular weight and spectroscopic characteristics (UV, IR, NMR, mass spectroscopy), are crucial for its identification and characterization. These properties aid in the differentiation of territrem A from closely related compounds and play a significant role in understanding its physical behavior and interaction with biological systems (Ling, Yang, & Peng, 1979).

Chemical Properties Analysis

The chemical properties of territrem A, including its reactivity and stability, are central to its biological effects and applications in scientific research. Studies focusing on the synthesis and characterization of territrem derivatives provide insights into the functional groups and molecular features essential for its activity, shedding light on the chemical basis of territrem A's interaction with biological targets and its potential utility in scientific studies (Peng, 1995).

Scientific Research Applications

  • Territrem A, along with other territrems, has been identified as tremorgenic mycotoxins. Their molecular structures have been characterized, and they are known for inducing whole body tremors in rats and mice. This is due to their action at the peripheral and function integrity of motor nerve endings (Ling, Yang, & Peng, 1979).

  • Territrem A exhibits potent inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition has been shown to be specific and irreversible (Chen & Ling, 1996).

  • The metabolism of Territrem A has been studied in liver microsomes of Wistar rats. The metabolites of Territrem A have been identified, providing insights into its metabolic pathways and potential toxicological effects (Peng, Lin Wu, & Wag, 2001).

  • Territrem A has shown potential as an insecticide, with significant inhibitory effects on the growth of the corn earworm, Helicoverpa zea. Its mechanism involves anticholinesterase activity, which disrupts normal neural function in insects (Dowd, Peng, Chen, & Ling, 1992).

  • In addition to its inhibitory effects on AChE, Territrem A's interactions with various biological systems, such as snail neurons and rodent physiology, have been studied. These studies contribute to a broader understanding of its biochemical and pharmacological properties (Arvanov, Ling, Chen, & Tsai, 1993).

Safety And Hazards

Territrem A is a tremorgenic mycotoxin . It has an intraperitoneal LD50 in mice of 15 to 19 mg/kg body-weight .

Future Directions

The successful production of a pyripyropene analogue illustrates the catalytic versatility of these enzymes for the production of novel analogues with useful biological activities . This opens up possibilities for the development of new compounds in the future.

properties

IUPAC Name

1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJHAHVVYAVVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897214
Record name Territrem A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Territrem A

CAS RN

70407-19-1
Record name (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70407-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Territrem A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Territrem A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
KH Ling, FC Peng, BJ Chen, Y Wang… - Korean Journal of …, 1986 - koreascience.kr
… as territrem A'* (TRA"; C,H,O,,) and B" (TRB"; C,H,O,,,) from chloroform extract of rice culture of Aspergillus terreus 23 1, using the samc isolation procedure as that for territrem A, B and …
Number of citations: 11 koreascience.kr
KH Ling, HH Liou, CM Yang… - Applied and environmental …, 1984 - Am Soc Microbiol
… In our laboratory, two structure-related tremorgenic mycotoxins, territrem A (TRA) (C28H3009) and territrem B (TRB) (C29H3409), were isolated from the chloroform extract of rice …
Number of citations: 83 journals.asm.org
KH Ling, CK Yang, FT Peng - Applied and Environmental …, 1979 - Am Soc Microbiol
… names territrem A and territrem B instead of their previous designations of C, and C2, respectively.High-resolution mass spectral data suggested the molecular formula of territrem A to …
Number of citations: 117 journals.asm.org
SW Lin Wu, WC Jean, FC Peng… - Journal of Toxicology and …, 2003 - Taylor & Francis
Liver microsomal territrem A (TRA) metabolism was studied in 7-wk-old female Wistar rats. Pretreatment with phenobarbital (PB) or dexamethasone (DEX) resulted in a significant …
Number of citations: 17 www.tandfonline.com
KH Ling, YW Peng - Applied and environmental microbiology, 1988 - Am Soc Microbiol
Different radioactive precursors were added to 8-day potato-dextrose liquid cultures of Aspergillus terreus 23-1. Territrems were isolated from chloroform extracts of the cultures at day …
Number of citations: 9 journals.asm.org
FC Peng, SWL Wu - … of Toxicology and Environmental Health Part …, 2002 - Taylor & Francis
The cytochrome P-450 isoforms involved in territrem A (TRA) metabolism in liver microsomes of male Wistar rats have been characterized. Pretreatment with phenobarbital (PB) or …
Number of citations: 9 www.tandfonline.com
FC Peng, SWL Wu, BL Wag - Journal of Toxicology and …, 2001 - Taylor & Francis
The metabolism of territrem A (TRA) was investigated in liver microsomes of male Wistar rats. The results indicated that three metabolites were produced from TRA and these metabolic …
Number of citations: 7 www.tandfonline.com
FC Peng, HY Tseng, JC Tsai, C Lin… - Journal of Toxicology …, 2003 - Taylor & Francis
… , microsomes from human lymphoblasts expressing different cytochrome P-450 (CYP450) isoforms, and CYP3A4 cDNA-transfected V79 Chinese hamster cells to metabolize territrem A (…
Number of citations: 6 www.tandfonline.com
YH Lin, FC Peng - Journal of Toxicology and Environmental Health …, 2008 - Taylor & Francis
… contribution of different cytochrome P-450 (CYP) 3A isoforms (3A1 and 3A2 in rat liver microsomes and 3A4 and 3A5 in human liver microsomes) to 4beta-C hydroxylation of territrem A (…
Number of citations: 5 www.tandfonline.com
FC Peng, SWL Wu, JL Lin - Journal of Toxicology and …, 2001 - Taylor & Francis
… The aim of the present study was to assess the effects of sex difference on metabolism of territrem A (TRA) by liver microsomes from 7-wk-old Wistar rats. Metabolism of TRA to 2-dihydro…
Number of citations: 5 www.tandfonline.com

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